N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiophene ring substituted with a sulfonamide group and an alkyne chain, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Alkyne Chain: The alkyne chain is attached via a nucleophilic substitution reaction, where a suitable alkyne precursor reacts with the thiophene-sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the alkyne moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are carried out in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the alkyne chain may participate in π-π interactions or covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(but-3-yn-1-yl)-5-methylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and an alkyne chain, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-but-3-ynyl-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-3-4-7-10-14(11,12)9-6-5-8(2)13-9/h1,5-6,10H,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNVGKZPIAGQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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